
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal typically involves the formation of the triazole ring followed by the introduction of the aldehyde group. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an alkyne reacts with an azide to form the triazole ring. The reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cycloaddition techniques. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
2,2-Dimethyl-3-(1H-1,2,3-triazol-4-yl)propanal: A similar compound without the methyl group on the triazole ring.
Uniqueness
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal is unique due to the presence of both the triazole ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This combination of functional groups makes it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(1-methyltriazol-4-yl)propanal |
InChI |
InChI=1S/C8H13N3O/c1-8(2,6-12)4-7-5-11(3)10-9-7/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
OJEBVSKOVXPSDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CN(N=N1)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


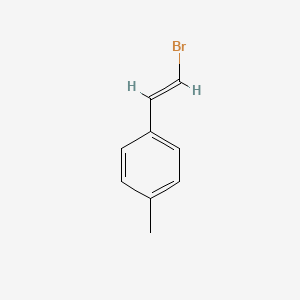
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
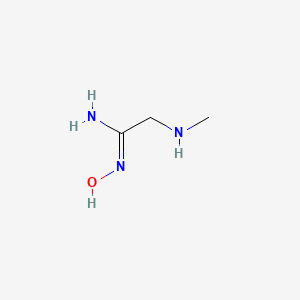
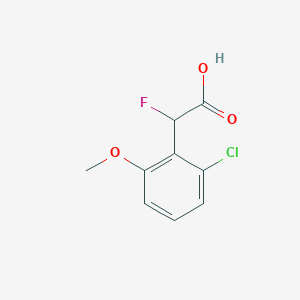
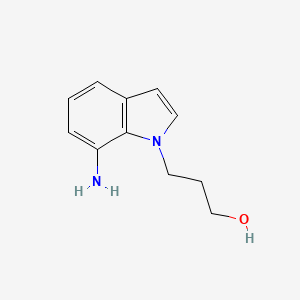
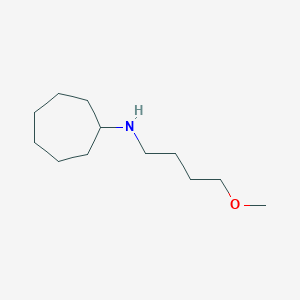
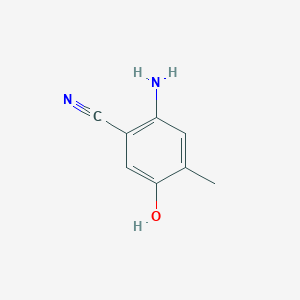
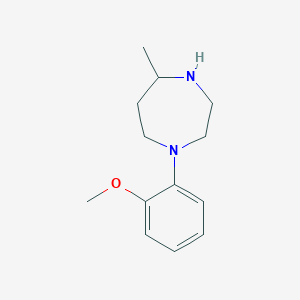

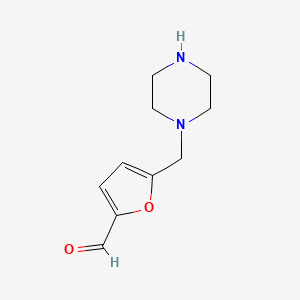
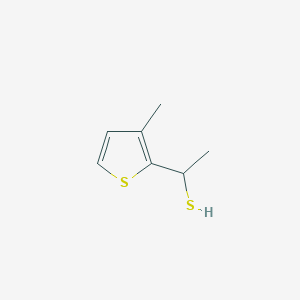
![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)


